molecular formula C9H18N2 B7931525 Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine

Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine

Cat. No.: B7931525
M. Wt: 154.25 g/mol
InChI Key: YAVLGDHKFWIHRG-VIFPVBQESA-N
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Description

Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine is a compound that features a cyclopropyl group attached to a pyrrolidine ring via a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine typically involves the formation of the cyclopropyl group followed by its attachment to the pyrrolidine ring. One common method is the cyclopropanation of an alkene using a carbene precursor, such as diazomethane, in the presence of a transition metal catalyst like rhodium or copper . The resulting cyclopropane can then be functionalized and coupled with a pyrrolidine derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Cyclopropyl ketones, carboxylic acids

    Reduction: Cyclopropane derivatives

    Substitution: Functionalized amine derivatives

Mechanism of Action

The mechanism of action of Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The cyclopropyl group can impart conformational rigidity to the molecule, enhancing its binding affinity to target proteins or enzymes . This can lead to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.

    Cyclopropylmethylamine: Similar structure but lacks the pyrrolidine ring.

    Pyrrolidinylmethylamine: Contains the pyrrolidine ring but lacks the cyclopropyl group.

Uniqueness

Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine is unique due to the combination of the cyclopropyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, binding affinity, and overall bioactivity compared to its simpler analogs .

Properties

IUPAC Name

N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h8-10H,2-7H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVLGDHKFWIHRG-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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